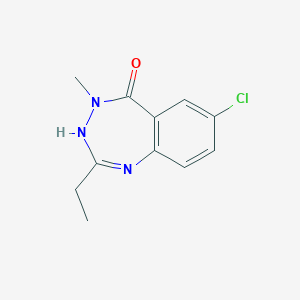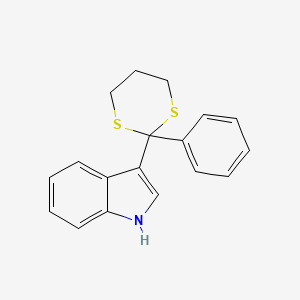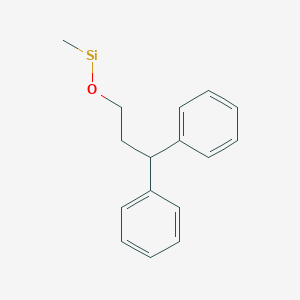
5H-1,3,4-Benzotriazepin-5-one, 7-chloro-2-ethyl-1,4-dihydro-4-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-1,3,4-Benzotriazepin-5-one, 7-chloro-2-ethyl-1,4-dihydro-4-methyl-: is a compound belonging to the benzotriazepine class. Benzotriazepines are known for their diverse pharmacological activities, including anxiolytic, sedative, anticonvulsant, and anticancer properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-1,3,4-Benzotriazepin-5-one derivatives typically involves the cyclization of appropriate precursors. For instance, one method involves the reaction of isatoic anhydride with aminoguanidine bicarbonate in acetic acid under reflux conditions . The reaction mixture is then cooled, poured into ice-cold water, and neutralized with sodium bicarbonate to obtain the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. Optimization of reaction parameters such as temperature, solvent, and catalysts is crucial for industrial scalability.
Chemical Reactions Analysis
Types of Reactions: 5H-1,3,4-Benzotriazepin-5-one derivatives undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides.
Reduction: Reduction of nitro groups to amines.
Substitution: Halogenation, alkylation, and acylation reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide.
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, halogenation can yield halogenated benzotriazepinones, while reduction can produce amino derivatives .
Scientific Research Applications
Chemistry: In chemistry, 5H-1,3,4-Benzotriazepin-5-one derivatives are used as intermediates in the synthesis of more complex molecules. They serve as building blocks for the development of new pharmaceuticals and agrochemicals .
Biology: These compounds have shown potential as enzyme inhibitors and receptor antagonists. They are studied for their interactions with biological targets, such as cholecystokinin receptors, which are implicated in various physiological processes .
Medicine: In medicine, 5H-1,3,4-Benzotriazepin-5-one derivatives are explored for their anticancer properties. They have demonstrated activity against various cancer cell lines, including ovarian, renal, and prostate cancers . Additionally, their anxiolytic and sedative effects make them candidates for treating anxiety and sleep disorders.
Industry: Industrially, these compounds are used in the development of new materials and as precursors for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5H-1,3,4-Benzotriazepin-5-one derivatives involves their interaction with specific molecular targets. For instance, they act as antagonists to cholecystokinin receptors, inhibiting the receptor’s activity and thereby exerting their pharmacological effects . The exact pathways and molecular interactions depend on the specific derivative and its target.
Comparison with Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Devazepide: A cholecystokinin receptor antagonist with anticancer activity.
Asperlicin: Another cholecystokinin receptor antagonist used in cancer research.
Comparison: 5H-1,3,4-Benzotriazepin-5-one derivatives are unique due to their specific structural features and pharmacological profiles. Unlike diazepam, which is primarily used for its anxiolytic effects, these derivatives have broader applications, including anticancer activity. Compared to devazepide and asperlicin, they offer different binding affinities and specificities towards cholecystokinin receptors, making them valuable for targeted therapeutic applications .
Properties
CAS No. |
59169-84-5 |
|---|---|
Molecular Formula |
C11H12ClN3O |
Molecular Weight |
237.68 g/mol |
IUPAC Name |
7-chloro-2-ethyl-4-methyl-3H-1,3,4-benzotriazepin-5-one |
InChI |
InChI=1S/C11H12ClN3O/c1-3-10-13-9-5-4-7(12)6-8(9)11(16)15(2)14-10/h4-6H,3H2,1-2H3,(H,13,14) |
InChI Key |
FIISFUCFJWZOSG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC2=C(C=C(C=C2)Cl)C(=O)N(N1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-Chloro-2-(phenylsulfanyl)ethenyl]-4-methoxybenzene](/img/structure/B14607810.png)

![1-Butanone, 2-bromo-1-[5-(4-bromophenyl)-2-furanyl]-](/img/structure/B14607829.png)
![Diethyl butyl[(2,4-dichlorophenyl)methyl]propanedioate](/img/structure/B14607856.png)


![Phenol, 2-[[[2-(phenylthio)ethyl]imino]methyl]-](/img/structure/B14607865.png)


phosphanium iodide](/img/structure/B14607882.png)


